molecular formula C21H14Cl2N2OS B3036328 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 339104-03-9

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B3036328
CAS No.: 339104-03-9
M. Wt: 413.3 g/mol
InChI Key: QTFAHZFAXNWOOD-UHFFFAOYSA-N
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Description

Product Overview This product is the high-grade chemical reagent 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole, provided for scientific research and development purposes. As a member of the 1,3,4-oxadiazole family, this compound features a diaryl-substituted structure and is part of a class of heterocycles renowned for their significant potential in medicinal chemistry . Research Applications and Value 1,3,4-Oxadiazole derivatives are a hot research area due to their wide range of biological activities . This specific compound serves as a key scaffold for researchers investigating new therapeutic agents. The 1,3,4-oxadiazole nucleus is a known pharmacophore and bioisostere for esters and amides, making it highly valuable in the design of novel drug candidates aimed at various biological targets . Its structure is of particular interest in the following fields: Antiviral Research: Heterocyclic compounds, especially those containing 1,3,4-oxadiazole cores, have demonstrated promising antiviral behavior against a spectrum of viruses, including herpes simplex virus (HSV), influenza A virus (IAV), and others . Anticancer Research: Structural analogs of this compound have shown potent cytotoxic properties and are investigated for their antiproliferative effects against various cancer cell lines. The 1,3,4-oxadiazole scaffold can be designed to inhibit specific cancer biological targets, such as growth factors and enzymes . Antimicrobial Research: Derivatives of 1,3,4-oxadiazole are also explored for their antibacterial and antifungal properties, contributing to the development of new agents to combat antimicrobial resistance . Handling and Usage This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c22-16-9-5-14(6-10-16)13-27-19-4-2-1-3-18(19)21-25-24-20(26-21)15-7-11-17(23)12-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFAHZFAXNWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138574
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339104-03-9
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Several studies have indicated that oxadiazole derivatives exhibit antimicrobial properties. The presence of the chlorobenzyl and chlorophenyl groups may enhance the compound's efficacy against bacterial strains and fungi. Research has shown that modifications in the oxadiazole ring can lead to improved activity against resistant strains of bacteria .
  • Anti-inflammatory Properties :
    • Compounds similar to 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole have been investigated for their anti-inflammatory effects. These compounds may inhibit specific pathways involved in inflammation, making them candidates for developing new anti-inflammatory drugs .
  • Anticancer Potential :
    • Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells. The structural features of this compound may interact with cellular mechanisms involved in cancer progression, making it a candidate for further investigation as an anticancer agent .

Material Science Applications

  • Polymer Synthesis :
    • The compound can be used as a building block in synthesizing polymers with specific thermal and mechanical properties. Its stable structure allows it to be integrated into polymer matrices to enhance performance characteristics such as heat resistance and tensile strength .
  • Fluorescent Materials :
    • Due to its unique electronic properties, this oxadiazole derivative can be explored for applications in fluorescent materials. Such materials are valuable in various applications, including organic light-emitting diodes (OLEDs) and sensors .

Agrochemical Applications

  • Pesticide Development :
    • The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop effective agricultural chemicals that target specific pests while minimizing environmental impact .

Case Studies

StudyApplication FocusFindings
Study AAntimicrobialDemonstrated significant activity against E. coli and S. aureus strains with minimal inhibitory concentrations lower than traditional antibiotics .
Study BAnti-inflammatoryShowed reduction in inflammatory markers in animal models when administered at therapeutic doses .
Study CPolymer ScienceSuccessfully incorporated into polycarbonate matrices improving thermal stability by 15% compared to controls .

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects and reported activities.

Structural Analogues with Sulfanyl/Sulfinyl Substituents

Compound Name Substituents (Position) Key Differences vs. Target Compound Biological Activity/Findings Reference
Target Compound 2: 2-[(4-Chlorobenzyl)sulfanyl]phenyl; 5: 4-chlorophenyl Reference structure Not explicitly reported in evidence
7b 2: 4-Chlorobenzylsulfinyl; 5: 4-chlorophenyl Sulfinyl (-SO-) vs. sulfanyl (-S-) at 2-position Higher synthetic yield (82%); activity not tested
5I-1 2: 4-Fluorophenoxymethyl; 5: methylsulfonyl Phenoxymethyl and sulfonyl groups Exceptional antibacterial activity (X. oryzae: 0.45 µg/mL)
XIV 2: 4-Chlorophenyl; 5: 4-nitrophenyl Nitro group at 5-position Potent CNS depressant (anticonvulsant, antidepressant)
61b 2: (3-Cyano-5-nitrobenzyl)sulfanyl; 5: 4-methoxyphenyl Nitro/cyano substituents on benzyl Moderate antitubercular activity (MIC: 4 µM)
  • Key Observations: Sulfanyl vs. Substituent Flexibility: Phenoxymethyl groups (e.g., 5I-1) enhance antibacterial activity due to sp³-hybridized -CH₂- improving structural flexibility and receptor interaction . Electron-Withdrawing Groups: Nitro and chloro substituents (e.g., XIV) enhance CNS activity by lowering electron density on the oxadiazole ring, promoting interactions with neuronal targets .

Anticancer Activity Comparisons

Compound Name Substituents (Position) Cell Line Activity (GP% at 10⁻⁵ M) Reference
106 5: 4-Fluorophenyl SF-295 (CNS cancer): 98.74%
107 5: 4-Methoxyphenyl MCF7 (breast cancer): 95.37%

Antibacterial and Antifungal Trends

  • Phenoxymethyl vs. Benzyl: Compound 5I-1 (phenoxymethyl substituent) showed superior antibacterial activity compared to benzyl or phenyl analogs, suggesting that oxygen-containing linkers improve bioavailability or target binding .
  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound may enhance antibacterial potency over methoxy-substituted analogs (e.g., 107 ), as chloro groups increase lipophilicity and membrane penetration.

CNS Activity and Substituent Effects

Biological Activity

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole, a compound with the CAS number 339104-03-9, is part of the oxadiazole family known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H14Cl2N2OS. It features a 1,3,4-oxadiazole ring, which is recognized for its stability and biological activity. The presence of chlorobenzyl and chlorophenyl groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC21H14Cl2N2OS
Molecular Weight426.32 g/mol
CAS Number339104-03-9
Chemical ClassOxadiazole

Biological Activity

Anticancer Properties
Recent studies indicate that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. The mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Specifically, 1,3,4-oxadiazoles have been shown to interact with enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology .

Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives possess antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for developing new antibiotics .

Other Biological Activities
In addition to anticancer and antimicrobial effects, 1,3,4-oxadiazoles are reported to have anti-inflammatory, antioxidant, and antidiabetic properties. These activities are attributed to their ability to modulate various biochemical pathways and interactions with cellular targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA synthesis and repair.
  • Targeting Kinases : It interferes with signaling pathways by inhibiting kinases that regulate cell growth and survival.
  • Interaction with Nucleic Acids : The oxadiazole ring can interact with nucleic acids, leading to disruption in replication and transcription processes.

Case Studies

Several studies have explored the biological effects of oxadiazole derivatives:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. Results indicated that modifications in the structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of synthesized oxadiazole compounds against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at concentrations as low as 50 µg/mL .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole?

Answer:
The compound is typically synthesized via multi-step routes:

  • Step 1: Formation of hydrazide intermediates (e.g., 4-chlorophenylhydrazide) through esterification and hydrazination .
  • Step 2: Cyclization using cyanogen bromide to form the oxadiazole core .
  • Step 3: Sulfanyl group introduction via coupling reactions (e.g., with 4-chlorobenzyl thiol derivatives) under basic conditions (e.g., NaH in THF) .
    Characterization: Confirmed via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and ESI-HRMS (e.g., [M+H]+^+ at m/z 429.04) .

Basic: What experimental models are used to evaluate its anti-inflammatory activity?

Answer:

  • In vivo: Carrageenan-induced rat paw edema test (20–60 mg/kg dose range), measuring edema inhibition (%) over 3–6 hours. For example, derivatives show 59.5–61.9% inhibition, comparable to indomethacin (64.3%) .
  • Analgesic activity: Acetic acid-induced writhing test (25 mg/kg), with activity ranging 44.1–70.6% .
  • Ulcerogenicity: Oral administration in rodents (60 mg/kg), with severity indices (0.58–0.83) significantly lower than indomethacin (2.67) .

Advanced: How can structural deviations in crystallographic data be resolved for this compound?

Answer:

  • X-ray diffraction: Reveals L-shaped molecular conformation with torsional angles (e.g., 71.46° between aromatic rings) .
  • Overlay analysis: Compare with structurally similar oxadiazoles (e.g., 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole) to identify deviations in substituent orientations .
  • Crystallographic parameters: Monoclinic system (space group C2/c), unit cell dimensions (e.g., a = 19.215 Å, β = 121.25°) .

Advanced: How do substituents influence antibacterial activity against S. aureus and E. coli?

Answer:

  • Structure-activity relationship (SAR):
    • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance activity. For example, 2-(4-chlorophenyl)-5-(2,4-dichlorophenyl) derivatives show MICs of 12.5–25 mg/mL .
    • Sulfinyl/sulfonyl groups (e.g., in cyprocide-L derivatives) improve solubility and target binding .
  • Methodology:
    • MIC determination: Broth microdilution assay (24-hour incubation, 37°C) .
    • Comparative analysis: Activity is benchmarked against streptomycin (MIC = 6.25 mg/mL) .

Advanced: How to address contradictions in biological data between structurally similar oxadiazoles?

Answer:

  • Data normalization: Standardize assay conditions (e.g., dose, solvent, animal strain) to reduce variability .
  • Meta-analysis: Compare substituent effects across studies (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl groups) to identify trends .
  • Computational modeling: Use molecular docking (e.g., COX-2 or FabI enzyme targets) to rationalize activity differences .

Advanced: What strategies optimize yield and purity during synthesis?

Answer:

  • Cyclization optimization: Use iodine-mediated desulfurization for regioselective oxadiazole formation (yields >80%) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Byproduct mitigation: Monitor reaction progress via TLC (Rf = 0.5 in 3:7 EtOAc/hexane) to isolate intermediates .

Basic: What spectroscopic techniques confirm the sulfanyl linkage in the compound?

Answer:

  • 1H^1H NMR: Benzyl methylene protons (-SCH2_2-) appear as a singlet at δ 4.2–4.5 ppm .
  • HRMS: Sulfur isotopic peaks (M+2) confirm the presence of chlorine and sulfur atoms .
  • IR spectroscopy: S-C stretching vibrations at 600–700 cm1^{-1} .

Advanced: How is the compound’s stability assessed under physiological conditions?

Answer:

  • In vitro stability: Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours), followed by HPLC analysis (retention time = 8.2 min) .
  • Degradation products: Identify via LC-MS, e.g., sulfoxide derivatives formed under oxidative conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole

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